3-bromopyrazine-2,6-diamine
CAS No.: 212779-25-4
Cat. No.: VC8089459
Molecular Formula: C4H5BrN4
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212779-25-4 |
|---|---|
| Molecular Formula | C4H5BrN4 |
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | 3-bromopyrazine-2,6-diamine |
| Standard InChI | InChI=1S/C4H5BrN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) |
| Standard InChI Key | HAMBERWXUOPUEE-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=N1)Br)N)N |
| Canonical SMILES | C1=C(N=C(C(=N1)Br)N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Bromopyrazine-2,6-diamine (C₄H₅BrN₄) features a six-membered pyrazine ring with bromine at position 3 and amine groups at positions 2 and 6 (Figure 1). The pyrazine core’s electron-deficient nature, combined with bromine’s electronegativity and amine groups’ nucleophilicity, creates a versatile scaffold for further functionalization .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅BrN₄ | |
| Molecular Weight | 189.02 g/mol | |
| IUPAC Name | 3-Bromopyrazine-2,6-diamine | |
| CAS Registry Number | Not publicly disclosed |
Spectroscopic Signatures
Although specific spectral data for 3-bromopyrazine-2,6-diamine are unavailable, analogous bromopyrazines exhibit distinct NMR and IR profiles. For example, the bromine atom in 3-bromopyridine-2,6-diamine (a pyridine analog) produces a characteristic downfield shift in ¹H NMR (~8.2 ppm for adjacent protons) . Similarly, IR spectra typically show N-H stretches at 3350–3450 cm⁻¹ and C-Br vibrations near 560–610 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-bromopyrazine-2,6-diamine remains underreported, but plausible methods can be extrapolated from related compounds:
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Direct Bromination: Electrophilic bromination of 2,6-diaminopyrazine using bromine or N-bromosuccinimide (NBS) in acetic acid .
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Cross-Coupling Reactions: Palladium-catalyzed coupling of diaminopyrazine with brominating agents, analogous to Suzuki-Miyaura reactions used for 6-bromopyridine-2,3-diamine .
Table 2: Comparative Synthesis Yields of Brominated Diamines
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromopyridine-2,6-diamine | Direct bromination | 72 | |
| 6-Bromopyridine-2,3-diamine | Buchwald-Hartwig | 68 |
Reactivity Profile
The amine groups facilitate nucleophilic substitution reactions, while the bromine atom serves as a leaving group in cross-coupling reactions. For instance, in 3-bromo-2,6-diaminopyridine, bromine substitution with aryl boronic acids yields biaryl derivatives under Suzuki conditions . Similar reactivity is expected for the pyrazine analog, enabling the construction of polycyclic frameworks for drug discovery .
Physicochemical Properties
Solubility and Stability
Brominated diaminopyrazines are generally sparingly soluble in polar solvents like water but exhibit moderate solubility in DMSO and DMF. Stability studies on 3-bromopyridine-2,6-diamine indicate decomposition above 170°C, suggesting thermal sensitivity common to halogenated amines .
Crystallographic Data
Applications in Research and Industry
Pharmaceutical Intermediates
Brominated diaminopyrazines serve as precursors to kinase inhibitors and antiviral agents. For example, 6-bromopyridine-2,3-diamine is a key intermediate in synthesizing JAK2 inhibitors for inflammatory diseases . The pyrazine variant’s planar structure may enhance DNA intercalation in anticancer drug candidates .
Materials Science
In polymer chemistry, bromine-functionalized pyrazines act as crosslinkers in epoxy resins, improving thermal stability. Analogous compounds like 3-bromo-2,6-diaminopyridine enhance the mechanical properties of polyurethane foams .
Agrochemical Development
Diaminopyrazine derivatives are explored as herbicides due to their ability to inhibit plant acetolactate synthase (ALS). Field trials with 6-bromopyridine-2,3-diamine analogs demonstrated 85% weed suppression at 50 g/ha .
Challenges and Future Directions
Despite its potential, 3-bromopyrazine-2,6-diamine’s practical utilization is hindered by:
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Synthetic Complexity: Low yields in direct bromination routes necessitate optimized catalytic systems.
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Toxicity Concerns: Brominated amines may exhibit ecotoxicity, requiring rigorous environmental safety assessments .
Future research should prioritize:
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Developing scalable synthesis protocols via flow chemistry.
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Evaluating bioactivity in high-throughput drug screens.
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Assessing environmental fate using computational models.
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